![molecular formula C11H14FN B13224796 N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine](/img/structure/B13224796.png)
N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine is a chemical compound with the molecular formula C11H14FN. It is known for its unique structure, which includes a cyclopropane ring attached to an amine group and a fluorophenyl group. This compound is often used in research and industrial applications due to its interesting chemical properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine typically involves the reaction of 2-fluoroacetophenone with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The reaction conditions are carefully monitored to maintain consistency and quality. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of purity.
化学反应分析
Types of Reactions
N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action are complex and may include modulation of signal transduction pathways, alteration of enzyme activity, and interaction with cellular membranes.
相似化合物的比较
Similar Compounds
- N-[1-(3-Fluorophenyl)ethyl]cyclopropanamine
- N-[1-(4-Fluorophenyl)ethyl]cyclopropanamine
- N-[1-(2-Chlorophenyl)ethyl]cyclopropanamine
Uniqueness
N-[1-(2-Fluorophenyl)ethyl]cyclopropanamine is unique due to the presence of the fluorine atom in the ortho position of the phenyl ring. This structural feature can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents or substitution patterns.
属性
分子式 |
C11H14FN |
|---|---|
分子量 |
179.23 g/mol |
IUPAC 名称 |
N-[1-(2-fluorophenyl)ethyl]cyclopropanamine |
InChI |
InChI=1S/C11H14FN/c1-8(13-9-6-7-9)10-4-2-3-5-11(10)12/h2-5,8-9,13H,6-7H2,1H3 |
InChI 键 |
YCUXGRSZPJVBOB-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1F)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


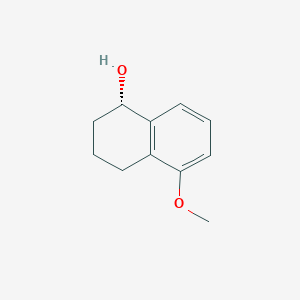
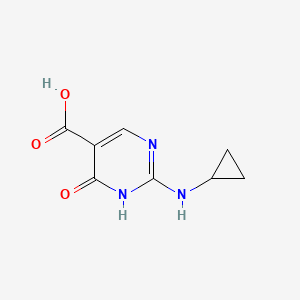
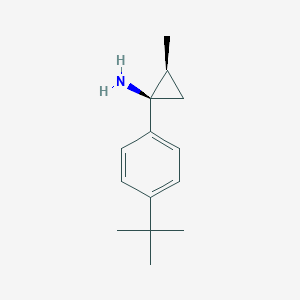
![1,6-Dimethyl-7-azabicyclo[4.2.0]octane](/img/structure/B13224731.png)
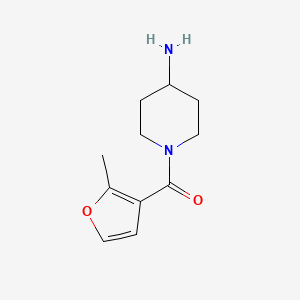
![5H,6H,7H-cyclopenta[b]pyridine-7-sulfonamide](/img/structure/B13224741.png)


![Methyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13224771.png)
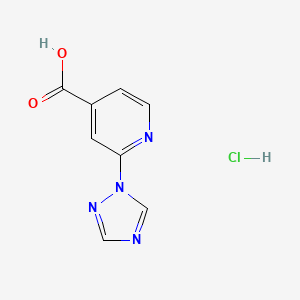
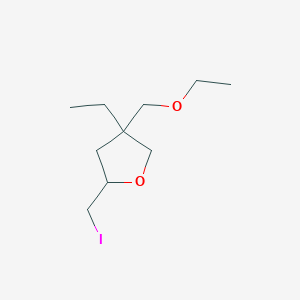
![2-(2-{[(Tert-butoxy)carbonyl]amino}-3-methylbutanamido)acetic acid](/img/structure/B13224789.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclobutane-1-carboxylic acid](/img/structure/B13224809.png)
![Butyl[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B13224810.png)
